molecular formula C14H15BrN2O2 B8058951 tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate

tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate

Cat. No.: B8058951
M. Wt: 323.18 g/mol
InChI Key: GJWNXKBKMJBTCG-UHFFFAOYSA-N
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Description

tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate (CAS: 2386033-74-3) is a brominated isoquinoline derivative featuring a tert-butyl carbamate group at the 3-position of the isoquinoline ring. Its molecular formula is C₁₄H₁₅BrN₂O₂, with a molecular weight of 323.19 g/mol . The compound is primarily utilized in medicinal chemistry and organic synthesis as a building block, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-(8-bromoisoquinolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWNXKBKMJBTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves heating 8-bromoisoquinolin-3-amine with excess Boc anhydride (di-tert-butyl dicarbonate) without an additional base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Boc anhydride.

Procedure

  • Reactants :

    • 8-Bromoisoquinolin-3-amine (1.0 eq)

    • Boc anhydride (10.0 eq)

  • Conditions :

    • Solvent: None (neat) or methanol

    • Temperature: 70°C

    • Duration: 16 hours

  • Workup :

    • Purification via silica gel chromatography (ether/ethyl acetate = 5:1).

Data Table

Starting MaterialBoc Anhydride (eq)SolventTemp (°C)Time (h)Yield (%)
8-Bromoisoquinolin-3-amine10.0Neat701669.2

Key Observations

  • Excess Boc anhydride drives the reaction to completion.

  • Prolonged heating ensures full conversion but may risk decomposition of heat-sensitive substrates.

Base-Mediated Boc Protection

Reaction Overview

A strong base deprotonates the amine, enhancing its nucleophilicity for Boc anhydride attack. Sodium bis(trimethylsilyl)amide (NaHMDS) is preferred for its ability to generate a reactive amide intermediate.

Procedure

  • Reactants :

    • 8-Bromoisoquinolin-3-amine (1.0 eq)

    • Boc anhydride (1.1 eq)

    • NaHMDS (2.0 eq)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C → room temperature

    • Duration: 5–10 minutes

  • Workup :

    • Quench with saturated NH₄Cl, extract with dichloromethane, and purify via column chromatography (heptane/ethyl acetate).

Data Table

BaseBoc Anhydride (eq)SolventTemp (°C)TimeYield (%)
NaHMDS1.1THF0 → 255 min85

Key Observations

  • NaHMDS ensures rapid deprotonation, reducing side reactions.

  • Lower Boc anhydride equivalents (1.1 eq) suffice compared to thermal methods.

SubstrateCatalystBaseTemp (°C)Yield (%)
3-Bromo-8-bromoisoquinolinePd(OAc)₂Cs₂CO₃90~85

Key Considerations

  • Requires regioselective substitution at the 3-position.

  • Cs₂CO₃ facilitates transmetalation in Pd-catalyzed C–N bond formation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Thermal Boc Protection Simple setup; no base requiredHigh Boc anhydride loading; long reaction timeSuitable for gram-scale
Base-Mediated Boc Protection Rapid; stoichiometric Boc anhydrideSensitive to moisture; costly baseBench-scale
Palladium-Catalyzed Coupling Functional group toleranceRequires brominated precursor; Pd costIndustrial potential

Chemical Reactions Analysis

tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, bases like triethylamine for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Synthesis Applications

tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate has been utilized in various synthetic pathways, particularly in the formation of complex organic molecules.

  • Palladium-Catalyzed Reactions :
    • This compound has been employed in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing N-Boc-protected anilines and other derivatives. Such reactions allow for the functionalization of aryl halides, facilitating the creation of diverse chemical entities .
  • Synthesis of Isoquinoline Derivatives :
    • The compound serves as a precursor in the synthesis of various isoquinoline derivatives, which are known for their biological activities. These derivatives have been explored for their anti-cancer and anti-inflammatory properties, making them valuable in pharmaceutical research .

Research has shown that this compound exhibits promising biological activities:

  • Anti-HIV Activity :
    • A study demonstrated that related isoquinoline compounds displayed significant anti-HIV activity, with some derivatives showing low nanomolar potency against the virus. This suggests that this compound may also possess similar properties, warranting further investigation .
  • Neuroprotective Effects :
    • Preliminary studies indicate potential neuroprotective effects of isoquinoline derivatives against neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to this compound have shown the ability to modulate amyloid-beta toxicity in neuronal models .

Case Studies

Study ReferenceApplicationFindings
Anti-HIV ActivityCompound derivatives exhibited low nanomolar activity against HIV, indicating potential therapeutic applications.
NeuroprotectionIsoquinoline derivatives demonstrated protective effects against amyloid-beta-induced toxicity in vitro.
Synthetic MethodologySuccessful synthesis of N-Boc-protected anilines using tert-butyl carbamate in palladium-catalyzed reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 7-Bromo vs. 8-Bromo Isoquinoline Derivatives

The positional isomer tert-Butyl (7-Bromoisoquinolin-3-yl)carbamate (CAS: 2089301-09-5) shares the same molecular formula (C₁₄H₁₅BrN₂O₂) and weight (323.19 g/mol) as the 8-bromo analog . However, the bromine substitution at the 7-position (vs. 8-position) alters electronic and steric properties:

Property 8-Bromo Isomer 7-Bromo Isomer
CAS No. 2386033-74-3 2089301-09-5
Bromine Position 8-position 7-position
Reactivity Favors C-8 cross-coupling Favors C-7 cross-coupling
Solubility Moderate in DMSO Moderate in DMSO
Applications Kinase inhibitor intermediates Antibacterial agent precursors

Structural Analogs: tert-Butyl Carbamate Derivatives

Compounds like tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3) and tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) share the Boc-protected amine motif but lack the isoquinoline ring :

Property 8-Bromo Isoquinoline tert-Butyl (3-oxocyclopentyl)carbamate Hydroxycyclopentyl Derivative
Molecular Weight 323.19 g/mol 199.25 g/mol ~215–230 g/mol
Key Substituent Bromoisoquinoline Cyclopentanone Hydroxycyclopentane
Hydrogen Bonding 2 acceptors, 1 donor 3 acceptors, 1 donor 3 acceptors, 2 donors
Log S (Solubility) -3.5 (Predicted) -1.2 -1.8
Bioactivity Anticancer leads Enzyme inhibitor scaffolds Chiral intermediates

The hydroxycyclopentyl derivatives exhibit higher solubility due to polar hydroxyl groups, whereas brominated isoquinolines are more lipophilic, favoring membrane permeability in drug design .

Heterocyclic Variants: Quinoline vs. Isoquinoline

tert-Butyl (8-bromoquinolin-3-yl)carbamate (CAS: 347146-17-2) replaces the isoquinoline core with a quinoline system, altering the fused benzene ring position :

Property 8-Bromo Isoquinoline 8-Bromo Quinoline
Core Structure Isoquinoline Quinoline
Ring Fusion Benzene fused at C1–C2 Benzene fused at C2–C3
Electron Density Higher at C-3 Higher at C-2
Applications Kinase inhibitors Antimalarial agents

The quinoline derivative’s electronic structure may enhance π-π stacking in antimalarial targets (e.g., heme detoxification), whereas the isoquinoline scaffold is preferred in kinase inhibition due to steric complementarity .

Biological Activity

Tert-butyl (8-bromoisoquinolin-3-yl)carbamate, identified by its CAS number 347146-17-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound.

  • Chemical Formula : C₁₄H₁₅BrN₂O₂
  • Molecular Weight : 323.19 g/mol
  • IUPAC Name : tert-butyl N-(8-bromoisoquinolin-3-yl)carbamate
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an 8-bromoisoquinoline structure.

Synthesis

The synthesis of this compound typically involves coupling reactions where the carbamate group is introduced to the isoquinoline derivative. Various methods, including reductive amination and alkylation techniques, have been employed to yield this compound efficiently .

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoquinoline derivatives, including this compound. For instance, compounds derived from isoquinoline structures have shown promising activity against HIV and other viral pathogens. The specific mechanisms often involve inhibition of viral entry or replication pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that isoquinoline derivatives can exhibit significant antibacterial activities against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Cytotoxicity and Cancer Research

In cancer research, compounds similar to this compound have been investigated for their cytotoxic effects on tumor cells. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Study Findings Reference
Study on Anti-HIV ActivityDemonstrated low nanomolar activity against HIV strains with structural modifications leading to enhanced efficacy.
Evaluation of Antimicrobial EffectsShowed significant inhibition of biofilm formation in Chromobacterium violaceum with potential applications in treating infections.
Cytotoxicity in Cancer CellsInduced apoptosis in various cancer cell lines, indicating potential as an anticancer agent.

Research Findings

  • Antiviral Efficacy : A series of isoquinoline derivatives were synthesized, revealing that modifications at the 8-position significantly enhance antiviral activity against HIV .
  • Antibacterial Activity : The combination of isoquinoline derivatives with nanoparticles showed a synergistic effect in inhibiting bacterial virulence factors and biofilm formation .
  • Cytotoxic Mechanisms : Research indicates that these compounds can lead to cell cycle arrest and apoptosis in cancerous cells, suggesting their utility as chemotherapeutic agents .

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